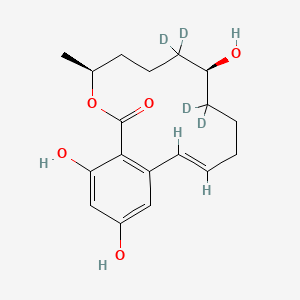

Beta-Zearalenol-d4 (Major)

Description

Properties

Molecular Formula |

C18H24O5 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(4S,8S,12E)-7,7,9,9-tetradeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1/i8D2,9D2 |

InChI Key |

FPQFYIAXQDXNOR-ASPIKICLSA-N |

Isomeric SMILES |

[2H]C1(CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC([C@H]1O)([2H])[2H])C)[2H] |

Canonical SMILES |

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of β-Zearalenol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of β-Zearalenol-d4, an isotopically labeled internal standard crucial for accurate quantification of the mycotoxin β-Zearalenol in various matrices. Given the proprietary nature of specific synthesis protocols for commercial standards, this document outlines a scientifically plausible synthetic route and details the expected characterization data based on available literature for the non-deuterated analog and general principles of isotopic labeling.

Introduction

β-Zearalenol is a major metabolite of the estrogenic mycotoxin zearalenone, produced by various Fusarium species contaminating cereal crops.[1][2] Due to its potential endocrine-disrupting effects, sensitive and accurate analytical methods are required for its detection and quantification in food, feed, and biological samples.[3] Stable isotope-labeled internal standards, such as β-Zearalenol-d4, are essential for correcting matrix effects and improving the accuracy and precision of mass spectrometry-based analytical methods like LC-MS/MS and GC-MS.[4][5]

Synthesis of β-Zearalenol-d4

A specific, publicly available, detailed experimental protocol for the synthesis of β-Zearalenol-d4 is not documented. However, a feasible synthetic approach can be inferred from the known chemistry of zearalenone and general methods for deuterium labeling. The most probable route involves a two-step process starting from zearalenone.

Inferred Synthesis Workflow:

Caption: Inferred synthetic workflow for β-Zearalenol-d4.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of Zearalenone-d4

The first step would involve the deuteration of zearalenone at the exchangeable proton positions.

-

Objective: To replace four protons on the zearalenone molecule with deuterium atoms.

-

Reagents:

-

Zearalenone

-

Deuterated methanol (CD3OD) or deuterated water (D2O) as the deuterium source.

-

A base catalyst, such as sodium deuteroxide (NaOD) or potassium carbonate (K2CO3).

-

-

Procedure:

-

Dissolve zearalenone in the deuterated solvent.

-

Add the base catalyst to facilitate the deuterium exchange at the phenolic hydroxyl groups and the enolizable positions of the ketone.

-

Stir the reaction mixture at an elevated temperature for a sufficient period to ensure complete exchange.

-

Monitor the reaction progress by mass spectrometry to confirm the incorporation of four deuterium atoms.

-

Neutralize the reaction mixture and extract the Zearalenone-d4 product.

-

Purify the product using column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Step 2: Stereoselective Reduction to β-Zearalenol-d4

The second step involves the reduction of the ketone group in Zearalenone-d4 to a hydroxyl group, with a preference for the β-isomer.

-

Objective: To reduce the C-6' ketone of Zearalenone-d4 to the corresponding alcohol, yielding β-Zearalenol-d4.

-

Reagents:

-

Zearalenone-d4

-

A stereoselective reducing agent, such as sodium borohydride (NaBH4) or a bulkier reagent to favor the formation of the β-epimer. For deuteration at the newly formed carbinol proton, a deuterated reducing agent like sodium borodeuteride (NaBD4) would be used.

-

-

Procedure:

-

Dissolve Zearalenone-d4 in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C) to enhance stereoselectivity.

-

Slowly add the reducing agent to the solution.

-

Stir the reaction for a set period, monitoring the conversion of the starting material by thin-layer chromatography (TLC) or LC-MS.

-

Quench the reaction carefully with an acidic solution.

-

Extract the product mixture containing both α- and β-Zearalenol-d4.

-

Separate the β-isomer from the α-isomer using preparative HPLC.

-

Characterization of β-Zearalenol-d4

The characterization of β-Zearalenol-d4 is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques used are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 1: Predicted Mass Spectrometry Data for β-Zearalenol-d4

| Parameter | Predicted Value |

| Molecular Formula | C18H18D4O5 |

| Molecular Weight | 324.39 |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| [M-H]⁻ Ion (m/z) | 323.2 |

| [M+H]⁺ Ion (m/z) | 325.2 |

| Major MS/MS Fragments | Expected to be similar to non-deuterated β-Zearalenol with a +4 Da shift for fragments containing the deuterium labels. |

Mass Spectrometry Fragmentation Logic:

Caption: Simplified fragmentation logic for β-Zearalenol-d4 in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For β-Zearalenol-d4, NMR is used to confirm the positions of the deuterium labels.

Table 2: Predicted ¹H and ¹³C NMR Data for β-Zearalenol-d4 in CDCl₃ (based on Zearalenone data)

| Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Literature for Zearalenone)[6] |

| 2 | - | 102.7 |

| 3 | Signal absent due to deuteration | 164.4 |

| 4 | - | 108.1 |

| 5 | Signal absent due to deuteration | 157.9 |

| 6 | - | 134.1 |

| 7 | ~6.5 | 112.9 |

| 8 | ~2.5 | 31.6 |

| 9 | ~1.8 | 22.8 |

| 10 | ~1.6 | 37.6 |

| 11 | ~5.2 | 134.8 |

| 12 | ~6.8 | 129.8 |

| 1' | - | 170.1 |

| 2' | ~2.8 | 44.1 |

| 3' | ~1.5 | 20.2 |

| 4' | ~1.7 | 30.1 |

| 5' | ~3.8 | 75.2 |

| 6' | ~1.5 | 29.5 |

| 7' | - | - |

| 1-OH | Broad singlet | - |

| 4-OH | Broad singlet | - |

| 6'-OH | Broad singlet | - |

| 1'-CH₃ | ~1.3 | 21.1 |

Note: The actual chemical shifts for β-Zearalenol-d4 will vary slightly. The table indicates the expected absence of signals at deuterated positions and provides reference values from zearalenone for the carbon skeleton.

Applications

β-Zearalenol-d4 is primarily used as an internal standard in analytical methods for the quantification of β-Zearalenol. Its use significantly improves the reliability of analytical results by compensating for variations in sample preparation and instrument response.[3]

Analytical Workflow Using the Internal Standard:

Caption: Workflow for mycotoxin analysis using an internal standard.

Conclusion

While a detailed, step-by-step synthesis protocol for β-Zearalenol-d4 is not publicly available, a scientifically sound synthetic route can be proposed based on established chemical transformations. The characterization of this important internal standard relies on mass spectrometry to confirm its molecular weight and isotopic enrichment, and NMR spectroscopy to verify the positions of the deuterium labels. The availability and proper use of β-Zearalenol-d4 are paramount for accurate and reliable monitoring of β-Zearalenol contamination, thereby contributing to food safety and toxicological research.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and characterization of the conjugated Fusarium mycotoxins zearalenone-4O-beta-D-glucopyranoside, alpha-zearalenol-4O-beta-D-glucopyranoside and beta-zearalenol-4O-beta-D-glucopyranoside by MS/MS and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bipm.org [bipm.org]

physical and chemical properties of Beta-Zearalenol-d4

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological activities of Beta-Zearalenol-d4. The information is intended for researchers, scientists, and professionals involved in drug development and mycotoxin research.

Core Physical and Chemical Properties

Beta-Zearalenol-d4 is the deuterated form of Beta-Zearalenol, a mycotoxin produced by various Fusarium species. The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | (3S,7S,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4 | [1] |

| Synonyms | (-)-β-Zearalenol-d4; β-trans-Zearalenol-d4 | [1] |

| Molecular Formula | C₁₈H₂₀D₄O₅ | [1] |

| Molecular Weight | 324.4 g/mol | [2][3] |

| CAS Number | 1778735-09-3 | [1] |

| Appearance | Off-White Solid | [1] |

| Purity | >95% | |

| Melting Point | Not available. For non-deuterated β-Zearalenol: 173-175 °C. | [4] |

| Boiling Point | Not available. | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [5] |

| Storage Conditions | 2-8°C, in an amber vial under an inert atmosphere. | [1] |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique for the identification and quantification of Beta-Zearalenol-d4. A datasheet of a reference standard material provides information on its mass spectrometric analysis. The deuterated nature of the molecule allows for clear differentiation from its non-deuterated counterpart in biological matrices.

Infrared (IR) Spectroscopy

The IR spectrum of Beta-Zearalenol-d4 has been characterized. The spectrum was obtained using a Bruker IFS-55 FTIR instrument with a DTGS detector, and the sample was prepared as a KBr tablet.

Ultraviolet (UV) Spectroscopy

UV spectroscopic data is available for Beta-Zearalenol-d4. Using a Cary 3 UV-Visible Spectrophotometer with methanol as the solvent, the following molar extinction coefficients (ε) were determined:

-

ε at 313.0 nm = 4390

-

ε at 273.5 nm = 10410

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

General Synthesis and Purification Strategy

Purification of zearalenone and its metabolites is typically achieved through a combination of solvent extraction and chromatographic techniques. A common procedure involves:

-

Extraction: The fermented culture or sample matrix is extracted with an organic solvent mixture, such as acetonitrile/water.

-

Cleanup: The crude extract is then purified using solid-phase extraction (SPE) or other chromatographic methods to remove interfering substances.

-

Final Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification of the target compound to achieve high purity.

Analytical Methodology: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the determination of Beta-Zearalenol-d4 and its metabolites in complex matrices such as serum, urine, and food samples[8].

A typical UPLC-MS/MS protocol involves:

-

Sample Preparation (QuEChERS-based):

-

Homogenize the sample.

-

Add an extraction solvent (e.g., acetonitrile with 1% acetic acid).

-

Add partitioning salts (e.g., MgSO₄, NaCl).

-

Centrifuge to separate the layers.

-

The upper acetonitrile layer is collected for cleanup.

-

Cleanup is performed using a dispersive solid-phase extraction (d-SPE) with a suitable sorbent.

-

The final extract is evaporated and reconstituted in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

Biological Activity and Signaling Pathways

Beta-Zearalenol, the non-deuterated analog of Beta-Zearalenol-d4, is a mycoestrogen that can bind to estrogen receptors and exert estrogenic effects. Its parent compound, zearalenone, and its metabolites are known to be involved in several cellular signaling pathways, leading to a range of biological effects, including reproductive toxicity and immunotoxicity.

TGF-β1/Smad3 Signaling Pathway

Zearalenone has been shown to activate the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway. This can lead to the upregulation of genes involved in cell proliferation and may play a role in the uterine proliferative effects of the mycotoxin.

MAPK/NF-κB Signaling Pathway

Zearalenone can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This can lead to altered expression of inflammatory cytokines and other immune response genes.

Nrf2/HO-1 Signaling Pathway

Zearalenone-induced oxidative stress can be counteracted by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes.

Experimental Workflow for Analysis

The following diagram illustrates a general workflow for the analysis of Beta-Zearalenol-d4 in a biological matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. b-Zearalenol-d4 (Major) | C18H24O5 | CID 139025813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5846812A - Zearalenone detoxification compositions and methods - Google Patents [patents.google.com]

- 4. Preparation and characterization of the conjugated Fusarium mycotoxins zearalenone-4O-beta-D-glucopyranoside, alpha-zearalenol-4O-beta-D-glucopyranoside and beta-zearalenol-4O-beta-D-glucopyranoside by MS/MS and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Beta-Zearalenol | C18H24O5 | CID 6437352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Estrogenic Effects of Zearalenone and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN) is a non-steroidal mycotoxin produced by fungi of the Fusarium genus, commonly contaminating cereal crops such as maize, wheat, and barley. Due to its structural similarity to the endogenous estrogen, 17β-estradiol, ZEN and its metabolites exhibit potent estrogenic activity, classifying them as endocrine-disrupting compounds.[1] Ingested ZEN is rapidly absorbed and metabolized into several key metabolites, primarily α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), as well as α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL).[2][3] These metabolites display varying degrees of estrogenic potency, with α-ZEL generally being the most potent.[4][5] The estrogenic activity of ZEN and its metabolites is primarily mediated through their interaction with estrogen receptors α (ERα) and β (ERβ).[1] This technical guide provides a comprehensive overview of the estrogenic effects of zearalenone and its metabolites, including quantitative data on their potency, detailed experimental protocols for their assessment, and a depiction of the key signaling pathways involved.

Quantitative Data on Estrogenic Potency

The estrogenic potency of zearalenone and its metabolites has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of their relative estrogenic activities.

Table 1: In Vitro Estrogenic Potency of Zearalenone and its Metabolites

| Compound | Assay Type | Cell Line | Endpoint | EC50 (nM) | Relative Potency (E2=100) | Reference |

| Zearalenone (ZEN) | E-Screen | MCF-7 | Cell Proliferation | 0.1 - 10 | 0.1 - 1 | [6] |

| α-Zearalenol (α-ZEL) | E-Screen | MCF-7 | Cell Proliferation | 0.01 - 1 | 1 - 10 | [6] |

| β-Zearalenol (β-ZEL) | E-Screen | MCF-7 | Cell Proliferation | 1 - 50 | 0.01 - 0.1 | [6] |

| α-Zearalanol (α-ZAL) | E-Screen | MCF-7 | Cell Proliferation | 0.05 - 5 | 0.5 - 5 | [6] |

| β-Zearalanol (β-ZAL) | E-Screen | MCF-7 | Cell Proliferation | 5 - 100 | 0.005 - 0.05 | [6] |

| Zearalenone (ZEN) | Reporter Gene Assay | hERα-HeLa-9903 | Luciferase Induction | >1 | - | [4] |

| α-Zearalenol (α-ZEL) | Reporter Gene Assay | hERα-HeLa-9903 | Luciferase Induction | >0.01 | - | [4] |

| Zearalenone (ZEN) | ERα Binding Assay | Rat Uterine Cytosol | IC50 | 240.4 | - | |

| Zeranol (α-ZAL) | ERα Binding Assay | Rat Uterine Cytosol | IC50 | 21.79 | - | |

| Zearalenone (ZEN) | ERβ Binding Assay | Rat Uterine Cytosol | IC50 | 165.7 | - | |

| Zeranol (α-ZAL) | ERβ Binding Assay | Rat Uterine Cytosol | IC50 | 42.76 | - |

Table 2: In Vivo Estrogenic Potency of Zearalenone and its Metabolites

| Compound | Animal Model | Assay Type | Endpoint | Effective Dose | Reference |

| Zearalenone (ZEN) | Ovariectomized Mice | Uterotrophic Assay | Uterine Weight Increase | ≥2 mg/kg/day | |

| Zeranol (α-ZAL) | Ovariectomized Mice | Uterotrophic Assay | Uterine Weight Increase | ≥0.5 mg/kg/day |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the estrogenic effects of zearalenone and its metabolites.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

a. Cell Culture and Maintenance:

-

Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 6 ng/mL insulin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments, use phenol red-free DMEM and charcoal-dextran stripped FBS (CD-FBS) to eliminate estrogenic components from the medium.

b. Experimental Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 3 x 10³ cells per well in DMEM with 10% CD-FBS.

-

Allow cells to attach and synchronize for 24-48 hours.

-

Prepare serial dilutions of zearalenone, its metabolites, and 17β-estradiol (positive control) in DMEM with 10% CD-FBS. The final solvent concentration (e.g., DMSO) should be kept below 0.1%.

-

Replace the seeding medium with the medium containing the test compounds.

-

Incubate the plates for 6 days (144 hours).

-

Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

-

For the MTT assay, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the hormone-free control.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

a. Preparation of Rat Uterine Cytosol:

-

Excise uteri from immature female Sprague-Dawley rats (21-25 days old).

-

Homogenize the uteri in ice-cold Tris-EDTA buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

b. Binding Assay Protocol:

-

In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM), and increasing concentrations of the unlabeled test compound (zearalenone or its metabolites) or 17β-estradiol (for standard curve).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.

Luciferase Reporter Gene Assay

This assay utilizes a cell line stably transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene.

a. Cell Culture and Treatment:

-

Use a suitable cell line, such as hERα-HeLa-9903 or T47D-KBluc, which contains a stably integrated ERE-luciferase construct.

-

Culture the cells in the recommended medium. For experiments, switch to a medium containing charcoal-dextran stripped serum.

-

Seed the cells in 96-well plates and allow them to attach.

-

Expose the cells to various concentrations of zearalenone, its metabolites, or 17β-estradiol for 24 hours.

b. Luciferase Activity Measurement:

-

After incubation, lyse the cells using a suitable lysis buffer.

-

Add a luciferase substrate solution to the cell lysate.

-

Measure the luminescence using a luminometer.

-

The amount of light produced is proportional to the transcriptional activity of the estrogen receptor.

-

Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal luciferase response.

Signaling Pathways and Experimental Workflows

The estrogenic effects of zearalenone and its metabolites are initiated by their binding to estrogen receptors, which subsequently modulate the transcription of target genes. The following diagrams, created using Graphviz, illustrate these signaling pathways and the workflows of the key experimental assays.

References

In-Depth Technical Guide to Beta-Zearalenol-d4 Certified Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Beta-Zearalenol-d4, a certified stable isotope-labeled internal standard crucial for accurate quantification in research and analytical applications. This document details commercially available standards, analytical methodologies, and the biochemical pathways associated with its parent compound, zearalenone.

Commercial Suppliers and Quantitative Data

Beta-Zearalenol-d4 is available from several commercial suppliers as a certified reference material. While specific details may vary by lot, the following table summarizes typical quantitative data for this standard. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Formulation | Storage Conditions |

| Pharmaffiliates | PA STI 087680 | >95% | Not specified | Off-White Solid | 2-8°C, Amber Vial, Under Inert Atmosphere |

| MedchemExpress | HY-N6740S | Not specified | Not specified | Solid | -20°C (long-term), Room temperature (short-term) |

| CymitQuimica | TR-Z270478 | Not specified | Not specified | Neat | Light Sensitive |

| RIVM | EU/CRL: 49 | >95% | Not specified | Crystalline Solid | Not specified |

A datasheet from the European Union Reference Laboratory (EURL) for Mycotoxins, managed by RIVM, indicates a purity of >95% for their β-Zearalenol-d4 reference material.[1] Characterization methods used to confirm the identity and purity of this standard include IR spectroscopy, UV spectroscopy, and mass spectrometry.[1]

Experimental Protocols

The accurate quantification of β-zearalenol, often alongside its parent compound zearalenone and other metabolites, is critical in food safety, toxicology, and pharmacokinetic studies. The use of β-Zearalenol-d4 as an internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of zearalenone and its metabolites from complex matrices such as animal feed, human serum, and food products.[2]

Materials:

-

Oasis HLB SPE cartridges (or equivalent)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization: Homogenize the solid sample (e.g., animal feed) to a fine powder.

-

Extraction:

-

To 1 g of the homogenized sample, add 4 mL of acetonitrile/water (80:20, v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

-

Sample Loading:

-

Load the extracted supernatant onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 3 mL of water to remove polar interferences.

-

Subsequently, wash with 3 mL of methanol/water (40:60, v/v) to remove less polar interferences.

-

-

Elution:

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of β-zearalenol.[2][3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-5 min: 41% B

-

5-35 min: 42.2% B

-

35-40 min: 42.2% B

-

40-40.1 min: 41% B

-

40.1-45 min: 41% B

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

β-Zearalenol: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be optimized based on instrumentation)

-

β-Zearalenol-d4: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be optimized based on instrumentation)

-

-

Optimized Parameters: Gas temperature, gas flow, sheath gas temperature, sheath gas flow, and capillary voltage should be optimized for maximum sensitivity.[3]

Signaling Pathways

Zearalenone and its metabolites, including β-zearalenol, exert their biological effects through various signaling pathways, primarily related to their estrogenic activity and induction of cellular stress.

Zearalenone Metabolism and Estrogenic Action

Zearalenone is metabolized in vivo to α-zearalenol and β-zearalenol. These compounds are structurally similar to estrogen and can bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling pathways that regulate gene expression and cellular processes.[4][5]

Caption: Zearalenone metabolism and subsequent estrogenic action pathway.

Zearalenone-Induced Apoptosis Signaling Pathway

Zearalenone has been shown to induce apoptosis (programmed cell death) in various cell types through the activation of multiple signaling cascades, including those involving reactive oxygen species (ROS) generation, mitochondrial dysfunction, and caspase activation.[6][7][8][9]

Caption: Simplified signaling pathway of Zearalenone-induced apoptosis.

This technical guide provides a foundational understanding for researchers working with Beta-Zearalenol-d4. For the most accurate and reliable results, it is imperative to consult the specific documentation provided by the commercial supplier of the certified standard and to validate all analytical methods within the user's own laboratory settings.

References

- 1. rivm.nl [rivm.nl]

- 2. mdpi.com [mdpi.com]

- 3. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Zearalenone induces apoptosis and autophagy by regulating endoplasmic reticulum stress signalling in porcine trophectoderm cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Beta-Zearalenol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Beta-Zearalenol-d4, a deuterated internal standard crucial for accurate analytical measurements. The information presented herein is intended to ensure the integrity and reliability of this reference material in research and drug development settings.

Introduction to Beta-Zearalenol-d4

Beta-Zearalenol-d4 is the deuterated analogue of Beta-Zearalenol, a major metabolite of the mycotoxin zearalenone. Zearalenone and its metabolites are produced by various Fusarium species and are common contaminants in cereal crops. Due to their estrogenic activity, the accurate quantification of these mycotoxins in food and feed is essential for safety assessments. Beta-Zearalenol-d4 serves as an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise and accurate quantification by correcting for matrix effects and variations during sample preparation.

Recommended Storage Conditions

To maintain the integrity of Beta-Zearalenol-d4, it is crucial to adhere to the following storage conditions. These recommendations are based on general guidelines for mycotoxin standards and available data for zearalenone and its analogues.

Table 1: Recommended Storage Conditions for Beta-Zearalenol-d4

| Form | Storage Temperature | Light Conditions | Atmosphere | Recommended Container |

| Solid (Neat) | -20°C (long-term) | Protect from light | Under inert atmosphere (e.g., Argon, Nitrogen) | Amber glass vial |

| 2-8°C (short-term) | Protect from light | Under inert atmosphere | Amber glass vial | |

| In Solution | -20°C or lower | Protect from light | Tightly sealed | Amber glass vial or amber autosampler vial |

Stability Profile

While specific long-term stability studies on solid Beta-Zearalenol-d4 are not extensively published, data on the non-deuterated analogue and general principles for mycotoxin standards provide a strong indication of its stability.

Solid-State Stability

As a solid, Beta-Zearalenol-d4 is expected to be stable for extended periods when stored under the recommended conditions. Key factors that can affect solid-state stability include temperature, light, and humidity. Storing the compound at -20°C in a tightly sealed amber vial under an inert atmosphere minimizes the risk of degradation. It is advisable to refer to the Certificate of Analysis (CoA) provided by the supplier for any lot-specific stability information.

Solution Stability

The stability of Beta-Zearalenol-d4 in solution is dependent on the solvent, storage temperature, and exposure to light. A study on the stability of various mycotoxins, including the non-deuterated β-zearalenol, provides valuable insights.

Table 2: Stability of β-Zearalenol in Acetonitrile Solution [1]

| Analyte | Solvent | Storage Temperature | Duration | Observation |

| β-Zearalenol | Acetonitrile | -18°C | 14 months | Gradual degradation was detected. |

This finding suggests that while solutions of β-zearalenol in acetonitrile are suitable for use, their long-term storage, even at low temperatures, may lead to a decrease in concentration. It is therefore recommended to prepare fresh stock solutions periodically and to monitor their concentration. For routine use, preparing smaller, single-use aliquots of stock solutions can help to minimize degradation from repeated freeze-thaw cycles and exposure to ambient conditions.

Experimental Protocol: Stability Assessment of Beta-Zearalenol-d4 in Solution

The following is a generalized protocol for assessing the stability of Beta-Zearalenol-d4 in a chosen solvent. This protocol is based on established guidelines for the stability testing of analytical reference standards.

Objective

To determine the stability of a Beta-Zearalenol-d4 stock solution under specified storage conditions over a defined period.

Materials

-

Beta-Zearalenol-d4 (solid)

-

High-purity solvent (e.g., acetonitrile, methanol)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber glass vials with screw caps

-

HPLC or UHPLC system with a suitable detector (e.g., UV or MS/MS)

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of Beta-Zearalenol-d4.

-

Dissolve the solid in the chosen solvent in a volumetric flask to achieve a target concentration (e.g., 100 µg/mL).

-

Ensure complete dissolution, using sonication if necessary.

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, analyze the stock solution using a validated, stability-indicating chromatographic method.

-

Inject the solution in replicate (e.g., n=5) to determine the initial peak area or concentration. This will serve as the baseline.

-

-

Storage of Stability Samples:

-

Aliquot the stock solution into several amber glass vials.

-

Store the vials under the desired conditions (e.g., -20°C, 4°C, and room temperature) to assess the impact of temperature.

-

Protect all samples from light.

-

-

Periodic Testing:

-

At predefined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample in replicate using the same chromatographic method as for the initial analysis.

-

-

Data Analysis:

-

Calculate the mean peak area or concentration for each time point and storage condition.

-

Compare the results to the initial (time zero) values.

-

Express the stability as the percentage of the initial concentration remaining.

-

A common acceptance criterion for stability is that the concentration should not deviate by more than a predefined amount (e.g., ±5%) from the initial value.

-

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of Beta-Zearalenol-d4 solutions.

Logical Relationship of Factors Affecting Stability

Caption: Key environmental factors influencing the stability of Beta-Zearalenol-d4.

Handling Precautions

Mycotoxins, including Beta-Zearalenol-d4, are toxic compounds and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the solid material or its solutions.

-

Ventilation: Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of airborne particles.

-

Electrostatic Charges: Mycotoxin standards in solid form can be electrostatic. Handle with care to prevent dispersal of the powder.

-

Decontamination: In case of a spill, decontaminate the area with a 1% sodium hypochlorite solution, followed by a 5% aqueous acetone solution.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the long-term integrity of Beta-Zearalenol-d4, leading to more accurate and reliable analytical results.

References

Isotopic Purity of Beta-Zearalenol-d4 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Beta-Zearalenol-d4, a crucial internal standard for quantitative mass spectrometry applications. The accurate determination of mycotoxins, such as zearalenone and its metabolites, in various matrices relies on the use of stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response. The isotopic purity of these standards is a critical parameter that directly impacts the accuracy and reliability of analytical results.

The Significance of Isotopic Purity in Quantitative Analysis

In isotope dilution mass spectrometry, a known amount of an isotopically labeled standard is added to a sample before processing. The ratio of the analyte to the internal standard is then measured. For this method to be accurate, the internal standard must be of high isotopic purity, meaning it should predominantly consist of the desired isotopically labeled species (in this case, d4) with minimal contribution from other isotopic variants (d0, d1, d2, d3, etc.). The presence of unlabeled analyte (d0) in the internal standard can lead to an overestimation of the analyte concentration in the sample. Therefore, a thorough characterization of the isotopic distribution of the internal standard is essential for accurate quantification.

Isotopic Purity of Beta-Zearalenol-d4

While a specific Certificate of Analysis with the isotopic distribution for commercially available Beta-Zearalenol-d4 is not always publicly disclosed, a typical high-purity standard will have an isotopic enrichment of ≥98%. The following table presents a representative, albeit hypothetical, isotopic distribution for a high-quality batch of Beta-Zearalenol-d4, as would be determined by mass spectrometry.

| Isotopologue | Relative Abundance (%) |

| d4 | 98.5 |

| d3 | 1.1 |

| d2 | 0.3 |

| d1 | 0.1 |

| d0 | <0.1 |

| Note: This data is illustrative of a high-purity standard and may not reflect the exact specifications of all commercially available products. |

Experimental Protocol for Isotopic Purity Determination by LC-MS

The determination of the isotopic purity of Beta-Zearalenol-d4 is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Beta-Zearalenol-d4 standard

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system

2. Sample Preparation:

-

Prepare a stock solution of Beta-Zearalenol-d4 in methanol at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a working solution at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL in 50:50 methanol:water with 0.1% formic acid).

3. Liquid Chromatography Parameters:

-

Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A shallow gradient or isocratic elution suitable to obtain a sharp peak for Beta-Zearalenol-d4.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

4. Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Scan Mode: Full scan from m/z 300-350.

-

Resolution: >10,000 FWHM.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

5. Data Analysis:

-

Acquire the full scan mass spectrum of the Beta-Zearalenol-d4 peak.

-

Identify the monoisotopic mass of the unlabeled Beta-Zearalenol (C18H24O5, exact mass ~320.16). The expected monoisotopic mass for the d4 isotopologue is ~324.18.

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, d3, and d4 species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species as a percentage of the total integrated area of all isotopic peaks.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for determining isotopic purity and the logical importance of this parameter for use as an internal standard.

The Natural Occurrence of Beta-Zearalenol in Fusarium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-zearalenol (β-ZEL) is a mycotoxin, a secondary metabolite produced by various species of the Fusarium genus. It is a reduced form of the more widely known mycotoxin, zearalenone (ZEN). Fusarium species are common plant pathogens, frequently contaminating cereal crops such as maize, wheat, barley, and oats. The presence of these fungi can lead to the production of mycotoxins in agricultural commodities, posing a significant risk to animal and human health due to their estrogenic and other toxic effects. This technical guide provides an in-depth overview of the natural occurrence of β-zearalenol in Fusarium species, detailing quantitative data on its production, experimental protocols for its analysis, and the underlying biosynthetic pathways.

Data Presentation: Quantitative Occurrence of β-Zearalenol

The production of β-zearalenol is intrinsically linked to the production of its precursor, zearalenone. Various Fusarium species have been identified as producers of zearalenone and its metabolites. The quantity of β-zearalenol produced is influenced by several factors, including the Fusarium species and strain, the culture substrate, and environmental conditions such as temperature and pH.

| Fusarium Species | Strain | Substrate/Culture Conditions | β-Zearalenol Concentration | Reference |

| Fusarium culmorum | Not specified | Corn Stalk | 27 ng/g | [1] |

| Fusarium equiseti | Not specified | Corn Stalk | Present (diastereomeric mixture with α-ZEL) | [1] |

| Fusarium crookwellense | KF748 (NRRL A-28100) | Rice and Corn Substrates at 25°C | Detected (as β-trans-zearalenol) | |

| Fusarium graminearum | Not specified | Cereal Grains | Frequently detected with ZEN | [2][3] |

Biosynthesis of Beta-Zearalenol

Beta-zearalenol is not directly synthesized but is a metabolic product of zearalenone. The biosynthesis of zearalenone in Fusarium graminearum is a well-studied process involving a polyketide pathway. Key genes involved in this pathway are clustered together in the fungal genome.

The core of the zearalenone biosynthetic pathway involves two polyketide synthases (PKS), PKS4 and PKS13. These enzymes are responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone of zearalenone. The expression of these biosynthetic genes is regulated by the transcription factor ZEB2.

Once zearalenone is synthesized, it can be reduced to α-zearalenol and β-zearalenol. This reduction is a critical step in the metabolism of zearalenone and contributes to the overall toxicity profile of the contaminated commodity. The conversion to β-zearalenol is considered a detoxification step, as β-zearalenol generally exhibits lower estrogenic activity compared to zearalenone and α-zearalenol.

Experimental Protocols

The accurate detection and quantification of β-zearalenol in Fusarium cultures and contaminated matrices are crucial for research and safety assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable analytical technique.

Sample Preparation: Extraction and Cleanup

Objective: To extract β-zearalenol and other mycotoxins from a fungal culture or contaminated food matrix and remove interfering substances.

Materials:

-

Fusarium-infected culture material or finely ground food sample.

-

Acetonitrile/water (e.g., 80:20, v/v) extraction solvent.

-

MycoSep® or similar multifunctional cleanup columns.

-

Centrifuge.

-

Vortex mixer.

-

Evaporator (e.g., nitrogen evaporator).

-

Reconstitution solvent (e.g., mobile phase).

Procedure:

-

Extraction:

-

Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.

-

Add a specific volume of the extraction solvent (e.g., 20 mL of acetonitrile/water).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.

-

Carefully collect the supernatant.

-

-

Cleanup:

-

Pass the supernatant through a MycoSep® cleanup column according to the manufacturer's instructions. This step removes lipids, pigments, and other interferences.

-

Collect the purified extract.

-

-

Concentration and Reconstitution:

-

Evaporate the purified extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the HPLC system.

-

Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis

Objective: To separate, identify, and quantify β-zearalenol in the prepared extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate).

-

Mobile Phase B: Methanol or acetonitrile with the same modifier.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. For example:

-

0-1 min: 95% A

-

1-10 min: Linear gradient to 5% A

-

10-12 min: Hold at 5% A

-

12.1-15 min: Return to 95% A for column re-equilibration.

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for zearalenone and its metabolites.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for β-zearalenol need to be determined and optimized. For example, for β-zearalenol (precursor ion m/z 319.2), characteristic product ions would be monitored.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity for the target analyte.

Conclusion

Beta-zearalenol is a naturally occurring metabolite of zearalenone produced by several Fusarium species. Its presence in agricultural commodities is a concern for food and feed safety. Understanding the conditions that favor its production, the biosynthetic pathways involved, and having robust analytical methods for its detection are essential for risk assessment and management. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working in the fields of mycotoxicology, food safety, and drug development. Further research is needed to fully elucidate the toxicological significance of β-zearalenol, especially in combination with other Fusarium mycotoxins.

References

Methodological & Application

Application Note: High-Throughput Analysis of Zearalenone and its Metabolites in Cereals using Beta-Zearalenol-d4 as an Internal Standard

Introduction

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as corn, wheat, barley, and oats. Due to its structural similarity to estrogen, zearalenone and its metabolites, primarily α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), can bind to estrogen receptors, leading to reproductive disorders and other health issues in both animals and humans.[1][2][3] Regulatory limits for zearalenone in food and feed have been established in many countries to protect consumer health.

Accurate and reliable quantification of zearalenone and its metabolites in complex cereal matrices is crucial for food safety monitoring. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they effectively compensate for matrix effects and variations in sample preparation and instrument response.[4] Beta-Zearalenol-d4 is a deuterated analog of β-zearalenol, making it an ideal internal standard for the simultaneous determination of zearalenone and its key metabolites. This application note describes a robust and sensitive LC-MS/MS method for the analysis of zearalenone, α-zearalenol, and β-zearalenol in various cereal matrices using Beta-Zearalenol-d4 as an internal standard.

Zearalenone Metabolism and Estrogenic Action

Zearalenone is metabolized in vivo to α-zearalenol and β-zearalenol. These compounds can then be conjugated with glucuronic acid or sulfate for excretion.[5][6] The estrogenic activity of these metabolites varies, with α-zearalenol exhibiting higher estrogenic potency than zearalenone itself.[7] The estrogenic effects are mediated through binding to estrogen receptors (ERα and ERβ), which triggers downstream signaling pathways that can lead to disruptions in the endocrine system.[1][3][8]

Experimental Protocols

This section details two common and effective sample preparation protocols for the analysis of zearalenone and its metabolites in cereals: a QuEChERS-based method and an Immunoaffinity Column (IAC) cleanup method.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is known for its simplicity and high throughput.

1. Sample Preparation and Extraction: a. Homogenize a representative sample of the cereal grain to a fine powder. b. Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. c. Add 10 mL of acetonitrile/water (80:20, v/v). d. Add a known amount of Beta-Zearalenol-d4 internal standard solution. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). f. Cap the tube tightly and vortex vigorously for 1 minute. g. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 2 minutes. d. Take an aliquot of the supernatant for LC-MS/MS analysis.

Protocol 2: Immunoaffinity Column (IAC) Cleanup Method

This method provides excellent selectivity and cleanup for complex matrices.

1. Sample Preparation and Extraction: a. Homogenize a representative sample of the cereal grain to a fine powder. b. Weigh 25 g of the homogenized sample into a blender jar. c. Add 5 g of NaCl and 100 mL of acetonitrile/water (90:10, v/v).[9] d. Blend at high speed for 2 minutes. e. Filter the extract through a fluted filter paper.

2. Immunoaffinity Column Cleanup: a. Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS). b. Add a known amount of Beta-Zearalenol-d4 internal standard solution. c. Pass the diluted extract through a zearalenone-specific immunoaffinity column at a flow rate of 1-2 mL/min.[10] d. Wash the column with 10 mL of water to remove interfering compounds. e. Elute the toxins from the column with 2 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Zearalenone (ZEN) | 317.1 | 175.1 | -25 |

| 317.1 | 131.1 | -40 | |

| α-Zearalenol (α-ZOL) | 319.1 | 205.1 | -20 |

| 319.1 | 161.1 | -35 | |

| β-Zearalenol (β-ZOL) | 319.1 | 205.1 | -20 |

| 319.1 | 161.1 | -35 | |

| Beta-Zearalenol-d4 (IS) | 323.1 | 209.1 | -20 |

| 323.1 | 165.1 | -35 |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The use of Beta-Zearalenol-d4 as an internal standard provides high accuracy and precision. The following tables summarize typical performance data obtained for the analysis of zearalenone and its metabolites in various cereal matrices.

Table 1: Method Performance in Spiked Cereal Samples

| Cereal Matrix | Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |

| Corn | ZEN | 50 | 98 | 5 |

| α-ZOL | 50 | 95 | 6 | |

| β-ZOL | 50 | 97 | 5 | |

| Wheat | ZEN | 50 | 102 | 4 |

| α-ZOL | 50 | 99 | 5 | |

| β-ZOL | 50 | 101 | 4 | |

| Barley | ZEN | 50 | 96 | 7 |

| α-ZOL | 50 | 93 | 8 | |

| β-ZOL | 50 | 95 | 7 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/kg) | LOQ (µg/kg) |

| Zearalenone (ZEN) | 0.5 | 1.5 |

| α-Zearalenol (α-ZOL) | 0.5 | 1.5 |

| β-Zearalenol (β-ZOL) | 0.5 | 1.5 |

LOD and LOQ values are typically determined based on a signal-to-noise ratio of 3 and 10, respectively.[10][11][12]

Conclusion

The described LC-MS/MS method, incorporating Beta-Zearalenol-d4 as an internal standard, provides a reliable and sensitive approach for the simultaneous quantification of zearalenone, α-zearalenol, and β-zearalenol in a variety of cereal matrices. Both the QuEChERS and immunoaffinity column cleanup protocols offer effective sample preparation, with the choice depending on the specific laboratory workflow, desired throughput, and matrix complexity. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the high accuracy and precision required for regulatory compliance and food safety assessment.

References

- 1. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]

- 5. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unipr.it [air.unipr.it]

- 9. Determination of zearalenone in cereal grains, animal feed, and feed ingredients using immunoaffinity column chromatography and liquid chromatography: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of zearalenone content in cereals and feedstuffs by immunoaffinity column coupled with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Zearalenone and its Metabolites in Animal Feed by LC-MS/MS Using β-Zearalenol-d4 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium fungi species that commonly contaminate cereal crops like corn, wheat, and barley worldwide.[1][2][3] When ingested by livestock, ZEN is metabolized into its primary derivatives, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[3][4] Due to their structural similarity to natural estrogens, ZEN and its metabolites can cause significant health issues in animals, including reproductive disorders, reduced fertility, and altered immune function.[3] Consequently, accurate and reliable quantification of these compounds in animal feed is crucial for ensuring animal health, maintaining productivity, and adhering to regulatory standards.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the detection of mycotoxins due to its high sensitivity, specificity, and ability to conduct multi-analyte analysis.[1][2] The use of a stable isotope-labeled internal standard, such as β-Zearalenol-d4, is essential for accurate quantification. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to a robust and reliable method suitable for complex matrices like animal feed.[5]

This application note provides a detailed protocol for the simultaneous extraction, cleanup, and quantification of zearalenone, α-zearalenol, and β-zearalenol in animal feed using an LC-MS/MS method with β-Zearalenol-d4 as the internal standard.

Analytical Principle

The method involves the extraction of zearalenone and its metabolites from a homogenized animal feed sample using an organic solvent mixture. A known amount of the deuterated internal standard, β-Zearalenol-d4, is added prior to extraction to ensure it undergoes the same procedural steps as the target analytes. The resulting extract is then purified using a solid-phase extraction (SPE) column to remove interfering matrix components. The purified eluate is concentrated and reconstituted in a suitable solvent for analysis by LC-MS/MS.

Analytes are separated chromatographically on a C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. Quantification is achieved by calculating the ratio of the peak area of each native analyte to the peak area of the internal standard and comparing it against a calibration curve.

Metabolic and Analytical Relationship

The diagram below illustrates the metabolic conversion of Zearalenone (ZEN) to its primary metabolites and their structural relationship to the deuterated internal standard used for quantification.

References

- 1. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Zearalenone (ZEN) in Livestock and Poultry: Dose, Toxicokinetics, Toxicity and Estrogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Zearalenone and its Metabolites in Human Urine using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, commonly found in cereals and grains. Due to its structural similarity to estrogen, ZEN and its metabolites exhibit estrogenic activity and have been linked to various health risks in humans, including reproductive disorders.[1] Biomonitoring of ZEN and its primary metabolites—α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN)—in human urine is a critical tool for assessing exposure and understanding the associated health implications. In vivo, these compounds are often conjugated with glucuronic acid, necessitating an enzymatic hydrolysis step to quantify the total amount of free and conjugated forms.[2][3]

This application note provides a detailed protocol for the sensitive and high-throughput determination of zearalenone and its five major metabolites in human urine. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) following a streamlined sample preparation procedure involving enzymatic hydrolysis and 96-well plate solid-phase extraction (SPE).[4][5]

Experimental Workflow

The overall experimental workflow for the analysis of zearalenone and its derivatives in human urine is depicted below.

Figure 1. Experimental workflow for urinary zearalenone analysis.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol is optimized for the determination of total (free + conjugated) ZEN and its metabolites.[3][4][5]

Reagents and Materials:

-

Human urine samples

-

β-glucuronidase from Helix pomatia

-

Phosphate buffer (0.075 M, pH 6.8)

-

Internal Standard (IS) solution (e.g., ¹³C-ZEN)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

96-well μElution SPE plates (e.g., Oasis PRiME HLB)

-

Positive pressure or vacuum manifold for 96-well plates

Procedure:

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 5000 rpm for 5 minutes to pellet any precipitates.[2]

-

Enzymatic Hydrolysis:

-

In a clean tube, mix 1 mL of the urine supernatant with phosphate buffer.

-

Add 20,000 units of β-glucuronidase per mL of urine.[2]

-

Add the internal standard solution to facilitate accurate quantification.

-

Incubate the mixture at 37°C for 18 hours with continuous stirring to deconjugate the metabolites.[2][6]

-

-

Solid-Phase Extraction (96-well μElution Plate):

-

Conditioning: Condition the wells of the 96-well SPE plate by passing methanol followed by water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned wells.

-

Washing: Wash the wells sequentially with water and then a 50% methanol-water solution to remove interferences.[3]

-

Elution: Elute the target analytes with two aliquots of 50 µL of methanol into a clean 96-well collection plate.[3] The eluate is now ready for UPLC-MS/MS analysis without the need for evaporation and reconstitution steps.[7]

-

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

-

Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 80:20, v/v).[3]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient Elution: A gradient program should be optimized to ensure baseline separation of all analytes, particularly ZAN and α-ZEL. A total run time of approximately 6 minutes is achievable.[4][5]

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes (optimization required for each analyte).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure selectivity and confirmation.

-

Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage for maximum signal intensity.

Data Presentation: Method Performance

The following tables summarize the quantitative performance characteristics of the analytical method for zearalenone and its derivatives, compiled from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Human Urine (ng/mL)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |

| Zearalenone (ZEN) | 0.01 - 0.06 | 0.05 - 0.2 | [4][8] |

| α-Zearalenol (α-ZEL) | 0.02 - 0.06 | 0.05 - 0.2 | [4][8] |

| β-Zearalenol (β-ZEL) | 0.02 - 0.06 | 0.05 - 0.2 | [4][8] |

| α-Zearalanol (α-ZAL) | 0.02 - 0.06 | 0.05 - 0.2 | [4][5] |

| β-Zearalanol (β-ZAL) | 0.02 - 0.06 | 0.05 - 0.2 | [4][5] |

| Zearalanone (ZAN) | 0.02 - 0.06 | 0.05 - 0.2 | [4][5] |

Table 2: Recovery Rates and Precision

| Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference(s) |

| Zearalenone (ZEN) | 87.9 - 100 | < 7 | [4] |

| α-Zearalenol (α-ZEL) | 87.9 - 100 | < 7 | [4] |

| β-Zearalenol (β-ZEL) | 87.9 - 100 | < 7 | [4] |

| α-Zearalanol (α-ZAL) | 87.9 - 100 | < 7 | [4] |

| β-Zearalanol (β-ZAL) | 87.9 - 100 | < 7 | [4] |

| Zearalanone (ZAN) | 87.9 - 100 | < 7 | [4] |

Conclusion

The described UPLC-MS/MS method provides a sensitive, accurate, and high-throughput solution for the quantification of zearalenone and its five major metabolites in human urine. The use of a 96-well μElution SPE plate significantly streamlines the sample preparation process, allowing for the processing of a large number of samples efficiently.[4][5] This methodology is a powerful tool for large-scale human biomonitoring studies, toxicokinetic research, and exposure risk assessments related to zearalenone.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. High-throughput and sensitive determination of urinary zearalenone and metabolites by UPLC-MS/MS and its application to a human exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput and sensitive determination of urinary zearalenone and metabolites by UPLC-MS/MS and its application to a human exposure study - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. Cross-sectional biomonitoring of urinary deoxynivalenol, T-2 and HT-2 toxins, and zearalenone in Japanese adults [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method [mdpi.com]

Application Note and Protocol for the Analysis of β-Zearalenol using QuEChERS and β-Zearalenol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food and feed safety. Zearalenone (ZEN) and its metabolites, including β-zearalenol (β-ZOL), are estrogenic mycotoxins produced by various Fusarium species that can contaminate cereals and other agricultural products. Due to their potential health risks, sensitive and reliable analytical methods are crucial for their detection and quantification.[1]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for multi-residue analysis in complex matrices.[2][3][4] This application note provides a detailed protocol for the extraction and cleanup of β-zearalenol from a food matrix using the QuEChERS methodology, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and compensate for matrix effects, a stable isotope-labeled internal standard, β-zearalenol-d4, is utilized.

Principle

The QuEChERS method involves a two-step process:

-

Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of high-salt concentrations. The salts, usually magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induce phase separation between the aqueous and organic layers, partitioning the mycotoxins into the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a mixture of sorbents. Primary secondary amine (PSA) is commonly used to remove fatty acids, organic acids, and sugars, while C18 sorbent is used to remove non-polar interferences like lipids. Magnesium sulfate is also added to remove excess water.

Following cleanup, the extract is analyzed by LC-MS/MS. The use of β-zearalenol-d4 as an internal standard is critical for accurate quantification, as it co-elutes with the native β-zearalenol and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction.

Experimental Protocol

Materials and Reagents

-

β-Zearalenol analytical standard

-

β-Zearalenol-d4 internal standard (IS)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes with screw caps

-

15 mL polypropylene centrifuge tubes with screw caps (for d-SPE)

-

Vortex mixer

-

Centrifuge (capable of ≥ 3000 x g)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of β-zearalenol and β-zearalenol-d4 in acetonitrile.

-

Working Standard Solution (1 µg/mL): Prepare a working standard solution of β-zearalenol by diluting the stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of β-zearalenol-d4 by diluting the stock solution with acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the β-zearalenol working standard solution to achieve a desired concentration range (e.g., 0.5 - 100 ng/mL). All calibration standards should be fortified with the β-zearalenol-d4 internal standard at a constant concentration.

Sample Preparation: QuEChERS Procedure

-

Sample Homogenization: Homogenize a representative portion of the food sample (e.g., cereal grain) to a fine powder.

-

Weighing: Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of water to the tube, vortex for 1 minute, and let it stand for 15 minutes to allow for sample hydration.[5]

-

Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the 1 µg/mL β-zearalenol-d4 internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile (containing 1% formic acid) to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot (e.g., 500 µL) of the cleaned extract and transfer it to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 50:50 methanol/water).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: A triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for zearalenone and its metabolites.

-

MRM Transitions: Specific precursor and product ion transitions for both β-zearalenol and β-zearalenol-d4 should be optimized. At least two transitions should be monitored for each analyte for confirmation.

Data Presentation

The following tables summarize typical quantitative data for the analysis of β-zearalenol using QuEChERS-based methods coupled with LC-MS/MS.

Table 1: Recovery and Precision of β-Zearalenol in Various Matrices

| Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Cereal Grains | 50 | 72 - 105 | ~11 |

| Animal Feed | 2.0 - 20.0 | 82.5 - 106.4 | < 3.8 (Intra-day), < 3.2 (Inter-day) |

| Pig Tissues | 5 - 20 | 70 - 110 | < 15 (Intra-day), < 20 (Inter-day) |

| Human Serum | 0.5 - 5.0 | 91.6 - 119.5 | < 8 |